Enmetazobactam

Description

beta-lactamase inhibito

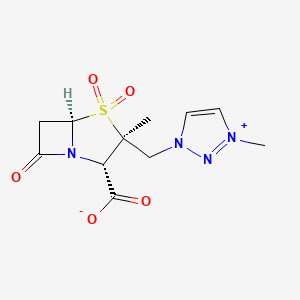

Structure

3D Structure

Properties

IUPAC Name |

(2S,3S,5R)-3-methyl-3-[(3-methyltriazol-3-ium-1-yl)methyl]-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O5S/c1-11(6-14-4-3-13(2)12-14)9(10(17)18)15-7(16)5-8(15)21(11,19)20/h3-4,8-9H,5-6H2,1-2H3/t8-,9+,11+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFZITXBUTWITPT-YWVKMMECSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)[O-])CN3C=C[N+](=N3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1([C@@H](N2[C@H](S1(=O)=O)CC2=O)C(=O)[O-])CN3C=C[N+](=N3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1001404-83-6 | |

| Record name | AAI-101 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1001404836 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ENMETAZOBACTAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/80VUN7L00C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Enmetazobactam: From Discovery to Synthesis - A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enmetazobactam is a novel, potent inhibitor of class A extended-spectrum β-lactamases (ESBLs) developed to combat the growing threat of antimicrobial resistance. Invented by scientists at Orchid Pharma in Chennai, India, and further developed by Allecra Therapeutics, this compound represents a significant advancement in the fight against infections caused by multidrug-resistant Gram-negative bacteria.[1] This technical guide provides an in-depth overview of the discovery, synthesis pathway, mechanism of action, and clinical efficacy of this compound.

Discovery and Development

The journey of this compound began with a focused effort to design a more effective β-lactamase inhibitor that could overcome the limitations of existing drugs like tazobactam. Scientists at Orchid Pharma filed a product patent for this compound in 2006, followed by a use patent in 2010 for treating carbapenemase-producing bacterial infections.[1] In 2013, the molecule was out-licensed to Allecra Therapeutics for further clinical development.[1] This collaboration led to successful Phase 3 clinical trials and subsequent regulatory approvals.

Synthesis Pathway

The chemical synthesis of this compound, a penicillanic acid sulfone derivative, involves a multi-step process starting from commercially available precursors. The detailed synthesis is outlined in US Patent US7687488B2. A general overview of the synthetic approach is presented below.

References

Preclinical Pharmacokinetics and Pharmacodynamics of Enmetazobactam: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the preclinical pharmacokinetic (PK) and pharmacodynamic (PD) properties of enmetazobactam, a novel β-lactamase inhibitor. Developed to be co-administered with cefepime, this compound addresses the growing threat of resistance to cephalosporins mediated by extended-spectrum β-lactamases (ESBLs). The data herein is collated from key preclinical studies, offering insights into its mechanism, exposure-response relationships, and the experimental frameworks used for its evaluation.

Mechanism of Action

This compound is a penicillanic acid sulfone derivative that inactivates Ambler Class A serine β-lactamases, including common ESBLs like SHV, TEM, and CTX-M types.[1] By irreversibly binding to these enzymes, this compound protects its partner β-lactam, cefepime, from hydrolysis, thereby restoring its antibacterial activity against otherwise resistant Gram-negative bacteria.[2][3] The process begins with the formation of a covalent acyl-enzyme intermediate. This complex can then undergo further reactions, including thiazolidine ring opening, leading to a transiently stable, inactivated enzyme.[4] In the case of CTX-M-15, a specific mechanism involving the formation of a cross-link between Ser70 and a lysine residue has been identified, which renders the enzyme inactive.[1]

Figure 1: Simplified signaling pathway of this compound's inhibitory action on serine β-lactamases.

Preclinical Pharmacokinetics

Pharmacokinetic studies in murine models indicate that this compound exhibits a two-compartment model distribution.[5] Notably, protein binding of this compound in mice is negligible (0%), which is a critical parameter for assessing the free-drug concentrations that drive efficacy.[5][6]

Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters of this compound derived from a neutropenic murine thigh infection model.[5]

| Parameter | Symbol | Value (for this compound) | Value (for Cefepime) | Unit |

| Central Volume of Distribution | V1 | 11 | 13 | mL |

| Peripheral Volume of Distribution | V2 | 13 | 3.2 | mL |

| Clearance | Cl | 41 | 41 | mL/h |

| Intercompartmental Clearance | Q | 8.2 | 0.9 | mL/h |

| Protein Binding (Mouse) | - | 0 | 0 | % |

Table 1: Pharmacokinetic Parameters of this compound and Cefepime in a Murine Model.[5][6]

Preclinical Pharmacodynamics

The pharmacodynamic profile of this compound has been extensively characterized, both in vitro and in in vivo infection models. These studies have been crucial in defining the exposure-response relationship and establishing the PK/PD targets necessary for efficacy.

In Vitro Activity

The combination of cefepime and this compound has demonstrated potent in vitro activity against a wide range of ESBL-producing Enterobacterales. The addition of this compound significantly lowers the Minimum Inhibitory Concentration (MIC) of cefepime against these resistant strains.

| Organism | Cefepime MIC90 (µg/mL) | Cefepime-Enmetazobactam MIC90 (µg/mL) |

| ESBL-producing E. coli | >64 | 0.12 |

| ESBL-producing K. pneumoniae | >64 | 1 |

Table 2: In Vitro Activity of Cefepime-Enmetazobactam against ESBL-producing isolates.[7][8]

In Vivo Pharmacodynamics and PK/PD Targets

The neutropenic murine thigh infection model is a standard for evaluating the in vivo efficacy of new antimicrobial agents.[9] Studies using this model have been pivotal in defining the PK/PD index for this compound that best correlates with its efficacy. Dose fractionation studies have identified the percentage of the dosing interval during which the free drug concentration remains above a specific threshold (%fT > CT) as the primary driver of this compound's activity.[5][10]

The established PK/PD targets for this compound, when used in combination with cefepime, are summarized below. These targets are essential for predicting clinical efficacy and informing dose selection.

| Efficacy Endpoint | This compound PK/PD Target (%fT > 2 µg/mL) | Concomitant Cefepime PK/PD Target (%fT > MIC) |

| Bacteriostasis | 8% | 40-60% |

| 1-log10 CFU Reduction | 44% | 40-60% |

Table 3: this compound PK/PD Targets for Efficacy in the Neutropenic Murine Thigh Infection Model.[5][10]

Key Experimental Protocols

Detailed and standardized protocols are fundamental to the reliability of preclinical data. Below are the methodologies for the primary assays used to characterize this compound.

Broth Microdilution MIC Assay

This assay determines the in vitro potency of cefepime-enmetazobactam.

-

Preparation of Inoculum: Bacterial isolates are cultured on appropriate agar plates. Colonies are then used to prepare a bacterial suspension in saline or broth, adjusted to a 0.5 McFarland turbidity standard.

-

Drug Dilution: A series of two-fold dilutions of cefepime are prepared in cation-adjusted Mueller-Hinton broth (CAMHB). This compound is added to each well at a fixed concentration, typically 8 µg/mL.[8][11]

-

Inoculation: The standardized bacterial suspension is further diluted and added to each well of the microdilution panel, resulting in a final concentration of approximately 5 x 105 CFU/mL.

-

Incubation: The panels are incubated at 35-37°C for 16-20 hours.

-

MIC Determination: The MIC is recorded as the lowest concentration of cefepime (in the presence of fixed this compound) that completely inhibits visible bacterial growth. Quality control is performed using reference strains such as E. coli ATCC 25922 and K. pneumoniae ATCC 700603.

Neutropenic Murine Thigh Infection Model

This in vivo model is used to establish the PK/PD relationships of this compound.

Figure 2: Experimental workflow for the neutropenic murine thigh infection model.

-

Induction of Neutropenia: Mice (e.g., female ICR or Swiss Webster) are rendered neutropenic by intraperitoneal injections of cyclophosphamide. A common regimen involves doses administered four days and one day before infection.[9][12]

-

Infection: Mice are inoculated via intramuscular injection into the thigh with a bacterial suspension (e.g., 106-107 CFU of an ESBL-producing K. pneumoniae) prepared in logarithmic growth phase.[12]

-

Treatment: Therapy with cefepime and varying doses of this compound is initiated, typically 2 hours post-infection. The drugs are administered via routes that mimic clinical use, such as subcutaneous or intravenous infusion.[5] Dose-ranging and dose-fractionation studies are conducted where the total daily dose is administered in different schedules (e.g., every 4, 8, 12, or 24 hours) to determine the predictive PK/PD index.[5]

-

Assessment of Efficacy: At a predetermined time point (usually 24 or 26 hours after infection initiation), mice are euthanized. The thighs are aseptically removed, homogenized, and serially diluted.[5][12] The dilutions are plated on appropriate agar to determine the bacterial load (CFU/thigh). Efficacy is measured by the change in bacterial count compared to untreated controls at the start and end of the experiment.[5]

Conclusion

The preclinical data for this compound provides a robust foundation for its clinical development and application. Pharmacokinetic studies in murine models reveal favorable properties, including low protein binding. Pharmacodynamic evaluations, both in vitro and in vivo, have successfully established a clear exposure-response relationship, identifying %fT > 2 µg/mL as the key PK/PD driver. The targets derived from these preclinical models are instrumental for performing simulations to select appropriate clinical dosing regimens that have a high probability of achieving therapeutic success against infections caused by ESBL-producing Enterobacterales.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Cefepime and this compound Monograph for Professionals - Drugs.com [drugs.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Studies on this compound clarify mechanisms of widely used β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics-Pharmacodynamics of this compound Combined with Cefepime in a Neutropenic Murine Thigh Infection Model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. In Vitro Efficacy of Cefepime-Enmetazobactam Against Gram-negative Isolates [ciplamed.com]

- 8. journals.asm.org [journals.asm.org]

- 9. Neutropenic thigh mouse model – REVIVE [revive.gardp.org]

- 10. Pharmacokinetics-Pharmacodynamics of this compound Combined with Cefepime in a Neutropenic Murine Thigh Infection Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

- 12. noblelifesci.com [noblelifesci.com]

Enmetazobactam's Evasive Maneuver: A Technical Deep Dive into Overcoming Tazobactam Resistance

For Immediate Release

[City, State] – [Date] – In the ongoing battle against antimicrobial resistance, the novel β-lactamase inhibitor enmetazobactam is demonstrating a significant advantage over its predecessor, tazobactam, particularly against bacterial strains that have developed resistance to the latter. This technical guide elucidates the intricate molecular mechanisms underpinning this compound's superior efficacy, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its mode of action, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways.

This compound, a penicillanic acid sulfone derivative, restores the activity of cephalosporins like cefepime against a broad spectrum of Extended-Spectrum β-Lactamase (ESBL)-producing Enterobacterales.[1] Its unique mechanism of action allows it to effectively neutralize β-lactamase enzymes, including variants that have acquired resistance to tazobactam.

A Differentiated Mechanism of Inhibition

At the core of this compound's enhanced activity is its distinct interaction with serine β-lactamases (SBLs). Unlike tazobactam, which can undergo substantial fragmentation upon binding, this compound forms a stable covalent complex with the enzyme without significant breakdown of its molecular scaffold.[2] This stability is crucial for its sustained inhibitory effect.

In the case of the prevalent CTX-M-15 β-lactamase, a key driver of cephalosporin resistance, this compound's mechanism has been shown to involve the formation of a cross-link between the active site serine (Ser70) and a neighboring lysine residue (Lys73), effectively rendering the enzyme inactive.[3] This specific mode of action contributes to its potent inhibition of Class A β-lactamases such as CTX-M, TEM, and SHV enzymes.[4]

Quantitative Comparison of Inhibitory Potency

The superior performance of this compound is evident in its inhibitory constants against various β-lactamases. The following table summarizes key quantitative data, showcasing a comparative analysis with tazobactam where available.

| β-Lactamase | Inhibitor | IC50 (nM) | Ki (nM) |

| TEM-116 | This compound | 36 | - |

| TEM-116 | Tazobactam | 11 | - |

| SHV-1 | LN-1-255 (similar to tazobactam) | - | 110 ± 10 |

| SHV-2 | LN-1-255 (similar to tazobactam) | - | 100 ± 10 |

| CTX-M-15 | BLIP | - | 2.9 |

Note: Direct comparative Ki values for this compound and tazobactam against specific resistant variants were not available in the reviewed literature. The data presented reflects the general inhibitory potency against relevant β-lactamases. IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) are key measures of inhibitor potency.[2][5][6]

Visualizing the Path to Inactivation

To better illustrate the molecular interactions and experimental processes, the following diagrams have been generated using the DOT language.

Caption: this compound's covalent modification of the β-lactamase active site.

Caption: Workflow for determining β-lactamase inhibitor efficacy.

Detailed Experimental Protocols

A thorough understanding of the methodologies used to evaluate β-lactamase inhibitors is critical for replicating and building upon existing research.

Minimal Inhibitory Concentration (MIC) Determination

The antibacterial activity of cefepime in combination with this compound is determined using the broth microdilution method as per the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

-

Materials: Mueller-Hinton broth (MHB), 96-well microtiter plates, bacterial inoculum, cefepime, and this compound.

-

Procedure:

-

Prepare serial twofold dilutions of cefepime in MHB in the microtiter plates. A fixed concentration of this compound (e.g., 8 µg/ml) is added to each well.[7]

-

Adjust the bacterial inoculum to a concentration of 5 x 105 CFU/mL.

-

Inoculate each well with the bacterial suspension.

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is defined as the lowest concentration of cefepime that completely inhibits visible bacterial growth.

-

-

Quality Control: Standard ATCC strains such as E. coli ATCC 25922 and K. pneumoniae ATCC 700603 are included in each assay to ensure accuracy.

β-Lactamase Inhibition Assay (IC50 Determination)

This assay quantifies the concentration of an inhibitor required to reduce the enzymatic activity of a β-lactamase by 50%. A chromogenic substrate like nitrocefin, which changes color upon hydrolysis by the enzyme, is commonly used.

-

Materials: Purified β-lactamase, nitrocefin solution, various concentrations of the inhibitor (this compound or tazobactam), assay buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0), 96-well plate, and a spectrophotometer.

-

Procedure:

-

Add a fixed concentration of the purified β-lactamase to each well of the microtiter plate.

-

Add varying concentrations of the inhibitor to the wells and incubate for a defined period (e.g., 10 minutes) at a specific temperature (e.g., 25°C) to allow for inhibitor-enzyme binding.[2]

-

Initiate the enzymatic reaction by adding a solution of nitrocefin to each well.

-

Monitor the change in absorbance at a specific wavelength (e.g., 486 nm for nitrocefin) over time using a spectrophotometer.

-

Calculate the initial reaction velocities for each inhibitor concentration.

-

Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Determination of Inhibition Constant (Ki)

The inhibition constant (Ki) provides a more precise measure of the inhibitor's binding affinity to the enzyme. This is typically determined through steady-state enzyme kinetics.

-

Materials: Purified β-lactamase, chromogenic substrate (e.g., nitrocefin), various concentrations of the inhibitor, assay buffer, and a spectrophotometer.

-

Procedure:

-

Measure the initial reaction velocity of the β-lactamase at various substrate concentrations in the absence of the inhibitor to determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax).

-

Repeat the measurements at different fixed concentrations of the inhibitor.

-

Analyze the data using graphical methods (e.g., Lineweaver-Burk or Dixon plots) or non-linear regression analysis to determine the type of inhibition and calculate the Ki value. For mechanism-based inhibitors like this compound, more complex kinetic models may be required to account for the time-dependent inactivation of the enzyme.

-

Conclusion

This compound represents a significant advancement in the fight against infections caused by ESBL-producing, tazobactam-resistant bacteria. Its unique and stable mechanism of β-lactamase inhibition translates to superior potency and a restored efficacy for partner β-lactams. The data and protocols presented in this guide offer a foundational resource for the scientific community to further explore and leverage the potential of this promising new therapeutic agent.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Studies on this compound clarify mechanisms of widely used β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Cefepime-enmetazobactam: first approved cefepime-β- lactamase inhibitor combination for multi-drug resistant Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. journals.asm.org [journals.asm.org]

The Molecular Dance: Enmetazobactam's Inhibition of Beta-Lactamases

For Immediate Release

[City, State] – [Date] – In the ongoing battle against antibiotic resistance, a deeper understanding of the molecular mechanisms of new inhibitors is paramount. This technical guide delves into the intricate molecular basis of enmetazobactam's inhibition of beta-lactamase enzymes, a critical component in the fight against resistant Gram-negative bacteria. This compound, a penicillanic acid sulfone derivative, restores the efficacy of beta-lactam antibiotics by inactivating the enzymes that would otherwise degrade them. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the key processes.

Mechanism of Action: A Tale of Covalent Bonding and Irreversible Inactivation

This compound is a mechanism-based inhibitor that acts as a "suicide substrate" for serine beta-lactamases, primarily targeting Ambler Class A enzymes, which include prevalent extended-spectrum beta-lactamases (ESBLs) like CTX-M, TEM, and SHV.[1][2] The inhibitory process unfolds in a multi-step fashion:

-

Acylation: The catalytic serine residue in the active site of the beta-lactamase attacks the carbonyl group of this compound's beta-lactam ring. This results in the formation of a transient covalent acyl-enzyme intermediate.[1]

-

Ring Opening and Isomerization: Following acylation, the thiazolidine ring of this compound opens. This leads to the formation of more stable, rearranged intermediates, such as trans-enamine species.[3] These complexes are less susceptible to hydrolysis, effectively trapping the enzyme in an inactive state.

-

Irreversible Inhibition: In some instances, particularly with enzymes like CTX-M-15, the interaction can lead to irreversible inactivation. This occurs through the formation of a stable cross-link between the catalytic serine and a nearby lysine residue, permanently disabling the enzyme.[4]

This multi-faceted mechanism, involving both the formation of stable intermediates and the potential for irreversible inactivation, contributes to this compound's potent inhibition of a broad range of Class A beta-lactamases.[1][2]

Quantitative Analysis of this compound's Inhibitory Potency

The efficacy of this compound has been quantified against a variety of beta-lactamase enzymes. The following tables summarize key kinetic parameters, providing a comparative view of its inhibitory activity.

Table 1: Half-maximal Inhibitory Concentration (IC50) of this compound against various Beta-Lactamases

| Beta-Lactamase | Ambler Class | IC50 (nM) |

| TEM-116 | A | 36[5] |

| AmpC (E. coli) | C | - |

| OXA-10 | D | - |

Note: Data for AmpC and OXA-10 IC50 values were not explicitly available in the searched literature, though this compound is noted to have less of a direct impact on these classes.[2]

Table 2: Kinetic Parameters of this compound Inhibition

| Beta-Lactamase | Ambler Class | k2/K (M⁻¹s⁻¹) | Partition Ratio (kcat/kinact) | t₁/₂ (min) for Dissociation |

| TEM-116 | A | 746 x 10³ | 4 | - |

| AmpC (E. coli) | C | 4.1 | 5,100 | 803 |

| OXA-10 | D | 42 | 1,700 | - |

Note: A lower k2/K value indicates slower inactivation, while a higher partition ratio suggests that the enzyme is more likely to hydrolyze the inhibitor rather than being inactivated by it. A longer half-life (t₁/₂) indicates a more stable inhibitor-enzyme complex.[3][5]

Table 3: Cefepime-Enmetazobactam MIC90 Values against ESBL-producing Enterobacterales

| Organism | ESBL Type | Cefepime MIC90 (µg/mL) | Cefepime-Enmetazobactam MIC90 (µg/mL) |

| E. coli | CTX-M, TEM, SHV | >64 | 0.12 |

| K. pneumoniae | CTX-M, TEM, SHV | >64 | 1 |

| Enterobacter cloacae | - | 16 | 1 |

| Enterobacter aerogenes | - | 0.5 | 0.25 |

Note: this compound was tested at a fixed concentration of 8 µg/mL. MIC90 is the minimum inhibitory concentration required to inhibit the growth of 90% of isolates.[6]

Key Experimental Methodologies

The characterization of this compound's inhibitory mechanism relies on a suite of sophisticated biochemical and biophysical techniques. Detailed protocols for these key experiments are outlined below.

Beta-Lactamase Purification

Objective: To obtain a pure and active beta-lactamase enzyme for use in kinetic and structural studies.

Protocol:

-

Expression: The gene encoding the target beta-lactamase is cloned into an expression vector (e.g., pET-28a) and transformed into a suitable host, such as E. coli BL21(DE3).[5][7]

-

Culture and Induction: The transformed E. coli are grown in a suitable medium (e.g., LB broth) at 37°C to an optimal cell density. Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).[8]

-

Cell Lysis: The bacterial cells are harvested by centrifugation and resuspended in a lysis buffer. Cell disruption is achieved through methods such as sonication or high-pressure homogenization.[9]

-

Purification: The crude cell lysate is clarified by centrifugation. The beta-lactamase is then purified from the supernatant using a combination of chromatographic techniques. A common approach involves an initial ammonium sulfate precipitation followed by affinity chromatography (e.g., using a nickel-NTA column for His-tagged proteins) and size-exclusion chromatography to achieve high purity.[7][8]

-

Purity and Concentration Assessment: The purity of the enzyme is assessed by SDS-PAGE. The protein concentration is determined using a standard method, such as the Bradford assay.

Beta-Lactamase Inhibition Assay (Nitrocefin Assay)

Objective: To determine the inhibitory activity of this compound against a specific beta-lactamase by measuring the rate of hydrolysis of a chromogenic substrate.

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of the purified beta-lactamase in a suitable buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0).

-

Prepare a stock solution of nitrocefin (a chromogenic cephalosporin) in DMSO.

-

Prepare a series of dilutions of this compound in the assay buffer.

-

-

Assay Setup:

-

In a 96-well microplate, add the assay buffer, the beta-lactamase enzyme, and varying concentrations of this compound.

-

Include control wells with no inhibitor (to measure uninhibited enzyme activity) and no enzyme (to measure background substrate hydrolysis).

-

-

Initiation and Measurement:

-

Initiate the reaction by adding the nitrocefin solution to all wells.

-

Immediately measure the change in absorbance at 486 nm over time using a microplate reader. The hydrolysis of nitrocefin results in a color change from yellow to red.

-

-

Data Analysis:

-

Calculate the initial reaction rates from the linear portion of the absorbance versus time plots.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

-

Mass Spectrometry Analysis of the this compound-Beta-Lactamase Complex

Objective: To identify and characterize the covalent adducts formed between this compound and the beta-lactamase enzyme.

Protocol:

-

Complex Formation: Incubate the purified beta-lactamase with an excess of this compound for a defined period to allow for the formation of the covalent complex.

-

Sample Preparation:

-

Remove excess, unbound inhibitor using a desalting column or through buffer exchange.

-

The protein sample is then prepared for mass spectrometry analysis. This may involve denaturation and digestion with a protease (e.g., trypsin) for bottom-up proteomic approaches or analysis of the intact protein complex.

-

-

Mass Spectrometry Analysis:

-

Analyze the sample using electrospray ionization mass spectrometry (ESI-MS).

-

For intact protein analysis, the mass of the enzyme-inhibitor complex is measured to determine the mass shift corresponding to the bound inhibitor or its fragments.

-

For peptide analysis, the digested sample is separated by liquid chromatography prior to mass spectrometry (LC-MS/MS). The modified peptides are identified by their mass and fragmentation patterns.

-

-

Data Interpretation: The mass spectra are analyzed to identify the mass of the covalent adduct and to pinpoint the specific amino acid residue(s) modified by this compound.

X-ray Crystallography of the this compound-Beta-Lactamase Complex

Objective: To determine the three-dimensional structure of the this compound-beta-lactamase complex to visualize the binding mode and interactions at the atomic level.

Protocol:

-

Crystallization of the Apo-Enzyme: Purified beta-lactamase is concentrated to a high concentration and screened against a variety of crystallization conditions (precipitants, buffers, and additives) to obtain high-quality crystals of the apo-enzyme.

-

Soaking or Co-crystallization:

-

Soaking: The apo-enzyme crystals are soaked in a solution containing this compound to allow the inhibitor to diffuse into the crystal and bind to the active site.

-

Co-crystallization: The purified beta-lactamase is mixed with this compound prior to setting up crystallization trials.

-

-

X-ray Diffraction Data Collection:

-

The crystals of the enzyme-inhibitor complex are cryo-protected and then exposed to a high-intensity X-ray beam, typically at a synchrotron source.

-

The diffraction pattern is recorded on a detector.

-

-

Structure Determination and Refinement:

-

The diffraction data are processed to determine the electron density map of the complex.

-

The atomic model of the protein-inhibitor complex is built into the electron density map and refined to obtain a high-resolution three-dimensional structure.

-

-

Structural Analysis: The final structure reveals the precise orientation of this compound within the active site, the covalent bond to the catalytic serine, and the non-covalent interactions with surrounding amino acid residues.

Visualizing the Molecular Pathways

To further elucidate the complex molecular interactions and experimental workflows, the following diagrams have been generated using Graphviz.

Conclusion

This compound stands as a potent inhibitor of Class A serine beta-lactamases, employing a sophisticated mechanism that involves the formation of a stable acyl-enzyme intermediate and, in some cases, leads to irreversible enzyme inactivation. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers to further investigate the nuances of its inhibitory action and to aid in the development of next-generation beta-lactamase inhibitors. A thorough understanding of these molecular interactions is crucial for optimizing therapeutic strategies and overcoming the ever-evolving challenge of antibiotic resistance.

References

- 1. researchgate.net [researchgate.net]

- 2. Cefepime-enmetazobactam: first approved cefepime-β- lactamase inhibitor combination for multi-drug resistant Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Studies on this compound clarify mechanisms of widely used β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ihma.com [ihma.com]

- 5. d-nb.info [d-nb.info]

- 6. In Vitro Activity of Cefepime-Enmetazobactam against Gram-Negative Isolates Collected from U.S. and European Hospitals during 2014–2015 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Procedure of the overexpression, purification and crystallization of BLEG-1, a bifunctional and evolutionary divergent B3 metallo-β-lactamase, for structure-function studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. primescholars.com [primescholars.com]

Early-Stage In Vitro Evaluation of Enmetazobactam: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the early-stage in vitro evaluation of enmetazobactam, a novel β-lactamase inhibitor. This compound, in combination with the fourth-generation cephalosporin cefepime, presents a promising therapeutic option against infections caused by multidrug-resistant Gram-negative bacteria, particularly those producing extended-spectrum β-lactamases (ESBLs). This document details the mechanism of action, in vitro efficacy, and relevant experimental protocols for the assessment of this compound.

Mechanism of Action

This compound is a penicillanic acid sulfone derivative that irreversibly inactivates Ambler Class A β-lactamases.[1] Its primary function is to protect β-lactam antibiotics, such as cefepime, from degradation by these enzymes. The mechanism of inhibition involves the formation of a stable, covalent acyl-enzyme intermediate with the serine residue in the active site of the β-lactamase.[2] Specifically, in CTX-M-15, this compound has been shown to form a cross-link between Ser70 and Lyn73, rendering the enzyme inactive.[1] While highly effective against Class A enzymes, this compound does not show significant activity against Class B (metallo-β-lactamases), Class C, or most Class D β-lactamases.[1][3]

The chemical structure of this compound, an N-methylated derivative of tazobactam, allows for critical interactions within the active site of ESBLs like CTX-M, TEM, and SHV, leading to potent inhibition.[3][4]

Caption: Mechanism of action of Cefepime-Enmetazobactam.

In Vitro Efficacy of Cefepime-Enmetazobactam

The combination of cefepime with this compound restores the activity of cefepime against many ESBL-producing Enterobacterales. The following tables summarize the in vitro activity of cefepime-enmetazobactam against key Gram-negative pathogens. Minimum Inhibitory Concentrations (MICs) were determined using a fixed concentration of this compound at 8 μg/mL.

Table 1: Cefepime-Enmetazobactam MIC90 Data for Key Enterobacterales

| Organism | Cefepime MIC90 (μg/mL) | Cefepime-Enmetazobactam MIC90 (μg/mL) | Reference |

| Escherichia coli | 16 | 0.12 | [5] |

| Klebsiella pneumoniae | >64 | 0.5 | [5] |

| Enterobacter cloacae | 16 | 1 | [5] |

| Enterobacter aerogenes | 0.5 | 0.25 | [5] |

Table 2: Cefepime-Enmetazobactam Activity against ESBL-Producing K. pneumoniae

| Agent | MIC90 (μg/mL) | Reference |

| Cefepime | >64 | [5] |

| Cefepime-Enmetazobactam (8 μg/mL) | 1 | [5] |

| Cefepime-Tazobactam (8 μg/mL) | 8 | [5] |

Table 3: this compound Enzyme Inhibition Kinetics

| β-Lactamase | kinact/K (M-1s-1) | koff (s-1) | t1/2 (min) | Reference |

| TEM-116 (Class A) | 209 ± 5 x 103 | - | ~2-11 | [2] |

| OXA-10 (Class D) | 42 ± 2 | - | ~2-11 | [2] |

| AmpCEC (Class C) | - | - | 803 ± 2 | [2] |

| Data for koff was not explicitly provided for all enzymes, but half-lives were reported to be similar. |

Experimental Protocols

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol outlines the determination of Minimum Inhibitory Concentrations (MICs) for cefepime-enmetazobactam according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Caption: Workflow for MIC determination by broth microdilution.

Methodology:

-

Bacterial Isolate Preparation: Subculture bacterial isolates on appropriate agar plates to ensure purity and viability.

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.

-

Antimicrobial Agent Preparation: Prepare serial twofold dilutions of cefepime in CAMHB. Add a fixed concentration of this compound (typically 8 μg/mL) to each well containing cefepime.

-

Inoculation: Inoculate the prepared microtiter plates with the bacterial suspension.

-

Incubation: Incubate the plates at 35°C ± 2°C in ambient air for 16 to 20 hours.

-

MIC Determination: The MIC is recorded as the lowest concentration of cefepime, in the presence of the fixed concentration of this compound, that completely inhibits visible bacterial growth.

β-Lactamase Inhibition Assay (Nitrocefin Assay)

This colorimetric assay is used to determine the inhibitory activity of this compound against purified β-lactamase enzymes.

Caption: Workflow for β-lactamase inhibition (Nitrocefin) assay.

Methodology:

-

Reagent Preparation:

-

Reconstitute purified β-lactamase enzyme in an appropriate buffer.

-

Prepare serial dilutions of this compound.

-

Prepare a working solution of the chromogenic substrate, nitrocefin.

-

-

Pre-incubation: In a microtiter plate, mix the β-lactamase enzyme with the various concentrations of this compound. Include a control with no inhibitor. Incubate for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow for inhibitor-enzyme binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the nitrocefin solution to each well.

-

Kinetic Measurement: Immediately measure the change in absorbance at 490 nm over time using a microplate reader. The hydrolysis of nitrocefin results in a color change.

-

Data Analysis: Calculate the rate of hydrolysis for each inhibitor concentration. The percent inhibition is determined relative to the control without inhibitor. The IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) can be calculated by plotting percent inhibition against inhibitor concentration.

Time-Kill Kinetic Assay

This assay evaluates the bactericidal or bacteriostatic activity of cefepime-enmetazobactam over time.

Caption: Workflow for time-kill kinetic assay.

Methodology:

-

Inoculum Preparation: Grow a bacterial culture to the logarithmic phase of growth. Dilute the culture in fresh broth to a starting density of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.

-

Exposure to Antimicrobial Agents: Add cefepime-enmetazobactam at various concentrations (often multiples of the MIC) to the bacterial cultures. Include a growth control without any antibiotic.

-

Time-Course Sampling: Incubate the cultures at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw aliquots from each culture.

-

Viable Cell Counting: Perform serial dilutions of the collected aliquots and plate them on appropriate agar media to determine the number of viable bacteria (CFU/mL).

-

Data Analysis: Plot the log10 CFU/mL against time for each antibiotic concentration. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL (99.9% killing) from the initial inoculum.

Conclusion

The early-stage in vitro evaluation of this compound demonstrates its potent ability to restore the efficacy of cefepime against ESBL-producing Enterobacterales. The methodologies described in this guide provide a framework for the consistent and reproducible assessment of this compound's inhibitory and bactericidal properties. Further in vivo and clinical studies are essential to fully elucidate the therapeutic potential of this promising β-lactamase inhibitor combination.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Studies on this compound clarify mechanisms of widely used β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cefepime-enmetazobactam: first approved cefepime-β- lactamase inhibitor combination for multi-drug resistant Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchwithrutgers.com [researchwithrutgers.com]

- 5. In Vitro Activity of Cefepime-Enmetazobactam against Gram-Negative Isolates Collected from U.S. and European Hospitals during 2014–2015 - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Susceptibility Testing of Enmetazobactam

Audience: Researchers, scientists, and drug development professionals.

Introduction

Enmetazobactam is a novel β-lactamase inhibitor that restores the activity of cefepime against many extended-spectrum β-lactamase (ESBL)-producing Enterobacterales.[1] Accurate and reproducible in vitro susceptibility testing is critical for clinical diagnostics, drug development, and surveillance studies. These application notes provide detailed protocols for determining the susceptibility of bacteria to cefepime-enmetazobactam, based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI).

The primary methods for testing the in vitro susceptibility to cefepime-enmetazobactam are broth microdilution for determining the Minimum Inhibitory Concentration (MIC) and disk diffusion for assessing categorical susceptibility. In broth microdilution assays, this compound is tested at a fixed concentration of 8 µg/mL.[1][2][3][4][5] For disk diffusion, a combination disk containing 30 µg of cefepime and 20 µg of this compound is utilized.[1][2]

Data Presentation

Quality Control (QC) Ranges

Reliable susceptibility testing requires the use of quality control strains to ensure the accuracy of results. The following tables provide the CLSI-approved QC ranges for cefepime-enmetazobactam testing.

Table 1: Broth Microdilution MIC Quality Control Ranges for Cefepime-Enmetazobactam (this compound at a fixed concentration of 8 µg/mL)

| Quality Control Strain | Cefepime-Enmetazobactam MIC Range (µg/mL) |

| Escherichia coli ATCC® 25922 | 0.015 - 0.12 |

| Escherichia coli ATCC® 35218 | 0.06 - 0.5 |

| Escherichia coli NCTC 13353 | 0.12 - 1 |

| Klebsiella pneumoniae ATCC® 700603 | 0.06 - 0.5 |

| Pseudomonas aeruginosa ATCC® 27853 | 1 - 8 |

Data sourced from CLSI guidelines and related studies.[1][2] E. coli NCTC 13353 is recommended for routine QC to control for the inhibition of ESBL activity by this compound.[1][2]

Table 2: Disk Diffusion Zone Diameter Quality Control Ranges for Cefepime-Enmetazobactam (30/20 µg disk)

| Quality Control Strain | Zone Diameter Range (mm) |

| Escherichia coli ATCC® 25922 | 26 - 33 |

| Escherichia coli ATCC® 35218 | 24 - 31 |

| Escherichia coli NCTC 13353 | 23 - 30 |

| Klebsiella pneumoniae ATCC® 700603 | 23 - 30 |

| Pseudomonas aeruginosa ATCC® 27853 | 21 - 27 |

Data sourced from CLSI guidelines and related studies.[2][6]

Experimental Protocols

Broth Microdilution MIC Method

This protocol is based on the CLSI M07 guidelines for broth dilution antimicrobial susceptibility tests for bacteria that grow aerobically.[3][4][7]

Objective: To determine the Minimum Inhibitory Concentration (MIC) of cefepime in the presence of a fixed concentration of this compound.

Materials:

-

Cefepime-enmetazobactam MIC panels (with this compound at a fixed concentration of 8 µg/mL)[3][4]

-

Bacterial isolates for testing

-

Quality control strains (e.g., E. coli ATCC® 25922)

-

0.5 McFarland turbidity standard

-

Sterile saline or broth

-

Microplates (if preparing panels in-house)

-

Incubator (35°C ± 2°C)

-

Pipettes and sterile tips

Procedure:

-

Inoculum Preparation:

-

From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the test organism.

-

Suspend the colonies in sterile saline or broth.

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Within 15 minutes of preparation, dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microplate.

-

-

Inoculation:

-

Inoculate each well of the cefepime-enmetazobactam MIC panel with the prepared bacterial suspension.

-

Include a growth control well (broth and inoculum only) and a sterility control well (broth only).

-

-

Incubation:

-

Incubate the inoculated panels at 35°C ± 2°C in ambient air for 16-20 hours.

-

-

Reading Results:

-

Following incubation, examine the microplate for bacterial growth. The MIC is the lowest concentration of cefepime (in the presence of 8 µg/mL this compound) that completely inhibits visible growth of the organism.

-

Workflow for Broth Microdilution:

Caption: Workflow for Broth Microdilution Susceptibility Testing.

Disk Diffusion Method

This protocol is based on the CLSI M02 guidelines for disk diffusion susceptibility tests.[3][4][6]

Objective: To determine the susceptibility of a bacterial isolate to cefepime-enmetazobactam using the disk diffusion method.

Materials:

-

Cefepime-enmetazobactam disks (30/20 µg)[8]

-

Mueller-Hinton Agar (MHA) plates (150 mm or 100 mm)[8]

-

Bacterial isolates for testing

-

Quality control strains (e.g., E. coli ATCC® 25922)

-

0.5 McFarland turbidity standard

-

Sterile saline or broth

-

Sterile cotton swabs

-

Incubator (35°C ± 2°C)

-

Ruler or caliper for measuring zone diameters

Procedure:

-

Inoculum Preparation:

-

Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

-

-

Inoculation of Agar Plate:

-

Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and rotate it firmly against the upper inside wall of the tube to express excess fluid.

-

Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.

-

Allow the plate to dry for 3-5 minutes before applying the disks.

-

-

Disk Application:

-

Aseptically apply the cefepime-enmetazobactam (30/20 µg) disk to the surface of the inoculated agar plate.

-

Gently press the disk down with sterile forceps to ensure complete contact with the agar.

-

-

Incubation:

-

Invert the plates and place them in an incubator at 35°C ± 2°C in ambient air for 16-20 hours.

-

-

Reading Results:

-

After incubation, measure the diameter of the zone of complete growth inhibition around the disk to the nearest millimeter.

-

Interpret the results (Susceptible, Intermediate, or Resistant) based on the zone diameter interpretive criteria established by regulatory bodies like the FDA or EUCAST.[9][10][11]

-

Workflow for Disk Diffusion:

Caption: Workflow for Disk Diffusion Susceptibility Testing.

Signaling Pathways and Logical Relationships

The combination of cefepime and this compound is designed to overcome a key resistance mechanism in Gram-negative bacteria.

Logical Relationship of Cefepime-Enmetazobactam Action:

Caption: Mechanism of action for cefepime-enmetazobactam.

References

- 1. Development of Broth Microdilution MIC and Disk Diffusion Antimicrobial Susceptibility Test Quality Control Ranges for the Combination of Cefepime and the Novel β-Lactamase Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. journals.asm.org [journals.asm.org]

- 4. Development of Broth Microdilution MIC and Disk Diffusion Antimicrobial Susceptibility Test Quality Control Ranges for the Combination of Cefepime and the Novel β-Lactamase Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. allecra.com [allecra.com]

- 7. ihma.com [ihma.com]

- 8. liofilchem.com [liofilchem.com]

- 9. Comparative evaluation of disc diffusion and Liofilchem™ MTS strip methods with broth microdilution for cefepime/enmetazobactam susceptibility testing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cefepime-enmetazobactam: first approved cefepime-β- lactamase inhibitor combination for multi-drug resistant Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Resistance of Gram-Negative Bacteria to Cefepime-Enmetazobactam: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

Determining Enmetazobactam MIC Values by Broth Microdilution: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enmetazobactam is a novel beta-lactamase inhibitor developed to combat the growing threat of antimicrobial resistance, particularly from extended-spectrum β-lactamase (ESBL)-producing Enterobacterales.[1][2] It is a penicillanic acid sulfone that protects β-lactam antibiotics, such as cefepime, from degradation by a wide range of serine β-lactamases.[2][3][4] This combination restores the activity of the partner antibiotic against many clinically significant Gram-negative bacteria.[5] This document provides detailed application notes and a comprehensive protocol for determining the Minimum Inhibitory Concentration (MIC) of cefepime in combination with a fixed concentration of this compound using the broth microdilution method, adhering to established Clinical and Laboratory Standards Institute (CLSI) guidelines.[6][7]

Mechanism of Action

This compound is a potent inhibitor of Ambler Class A β-lactamases, which include common ESBLs like TEM, SHV, and CTX-M types.[8][9] When used in combination with a β-lactam antibiotic such as cefepime, this compound covalently binds to the active site of the β-lactamase enzyme, rendering it inactive.[8] This prevents the hydrolysis of the β-lactam antibiotic, allowing it to reach its target, the penicillin-binding proteins (PBPs), and inhibit bacterial cell wall synthesis, ultimately leading to bacterial cell death.[4]

Mechanism of action of Cefepime-Enmetazobactam.

Data Presentation: Cefepime/Enmetazobactam MIC Values

The following table summarizes the in vitro activity of cefepime in combination with a fixed concentration of 8 µg/mL this compound against various bacterial isolates. Data is presented as MIC50 (Minimum Inhibitory Concentration required to inhibit the growth of 50% of isolates) and MIC90 (Minimum Inhibitory Concentration required to inhibit the growth of 90% of isolates).

| Organism | Resistance Mechanism | Cefepime MIC90 (µg/mL) | Cefepime/Enmetazobactam (8 µg/mL) MIC90 (µg/mL) | Reference |

| Escherichia coli | All isolates | 16 | 0.12 | [5] |

| Escherichia coli | ESBL-producing | >64 | 0.12 | [10] |

| Klebsiella pneumoniae | All isolates | >64 | 0.5 | [5][10] |

| Klebsiella pneumoniae | ESBL-producing | >64 | 1 | [10] |

| Enterobacter cloacae | All isolates | 16 | 1 | [5] |

| Enterobacterales | 3rd Gen Cephalosporin Resistant (CTX-M ESBL) | - | - (96.1% Susceptible) | [9][11] |

| Enterobacterales | 3rd Gen Cephalosporin Resistant (AmpC hyper-expressed) | - | - (92% Susceptible) | [9][11] |

| Enterobacterales | 3rd Gen Cephalosporin Resistant (Plasmid-mediated AmpC) | - | - (100% Susceptible) | [9][11] |

| Enterobacterales | OXA-48-like Carbapenemase | - | - (100% Susceptible) | [9][11] |

| Enterobacterales | OXA-48-like & CTX-M | - | - (89.1% Susceptible) | [9][11] |

Experimental Protocol: Broth Microdilution for this compound MIC Determination

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) documents M07 and M100 for broth microdilution susceptibility testing.[6][7][12]

1. Materials

-

Cefepime analytical powder

-

This compound analytical powder

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial isolates for testing

-

Quality control (QC) strains (e.g., Escherichia coli ATCC 25922, Klebsiella pneumoniae ATCC 700603, and ESBL-producing E. coli ATCC 35218 or NCTC 13353).[2][6][11][13]

-

Sterile saline or broth for inoculum preparation

-

Spectrophotometer or McFarland turbidity standards

-

Incubator (35°C ± 2°C)

2. Preparation of Reagents

-

This compound Stock Solution: Prepare a stock solution of this compound at a concentration that, when diluted into the final CAMHB, will yield a fixed concentration of 8 µg/mL in each well of the microtiter plate.[2][6][8][14]

-

Cefepime Stock Solution: Prepare a high-concentration stock solution of cefepime.

-

Working Solutions: Perform serial two-fold dilutions of the cefepime stock solution in CAMHB containing the fixed 8 µg/mL of this compound to achieve the desired final concentration range for testing in the microtiter plate.

3. Inoculum Preparation

-

From a fresh (18-24 hour) culture on a non-selective agar plate, select several colonies of the bacterial isolate.

-

Suspend the colonies in sterile saline or broth.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute the adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

4. Microtiter Plate Inoculation

-

Dispense 50 µL of the appropriate cefepime/enmetazobactam working solution into each well of the 96-well microtiter plate.

-

Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL.

-

Include a growth control well (inoculum in CAMHB with this compound but without cefepime) and a sterility control well (uninoculated CAMHB with this compound).

5. Incubation

-

Incubate the microtiter plates at 35°C ± 2°C in ambient air for 16-20 hours.

6. Reading and Interpretation of Results

-

Following incubation, visually inspect the microtiter plates for bacterial growth.

-

The MIC is defined as the lowest concentration of cefepime that completely inhibits visible growth of the organism as detected by the unaided eye.

-

The results for the QC strains must fall within the acceptable ranges as defined by CLSI M100 to ensure the validity of the test results.[6][7]

Experimental workflow for broth microdilution.

Conclusion

The broth microdilution method is a standardized and reproducible technique for determining the MIC of cefepime in combination with this compound. Adherence to established protocols, such as those provided by CLSI, is crucial for obtaining accurate and reliable data. This information is essential for surveillance studies, clinical diagnostics, and the ongoing development and positioning of new antimicrobial agents like cefepime/enmetazobactam in the fight against multidrug-resistant organisms.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Development of Broth Microdilution MIC and Disk Diffusion Antimicrobial Susceptibility Test Quality Control Ranges for the Combination of Cefepime and the Novel β-Lactamase Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Studies on this compound clarify mechanisms of widely used β-lactamase inhibitors | Ineos Oxford Institute [ineosoxford.ox.ac.uk]

- 4. Cefepime and this compound Monograph for Professionals - Drugs.com [drugs.com]

- 5. researchgate.net [researchgate.net]

- 6. journals.asm.org [journals.asm.org]

- 7. journals.asm.org [journals.asm.org]

- 8. tandfonline.com [tandfonline.com]

- 9. P20 Evaluation of cefepime/enmetazobactam against MDR Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In Vitro Efficacy of Cefepime-Enmetazobactam Against Gram-negative Isolates [ciplamed.com]

- 11. bsac.org.uk [bsac.org.uk]

- 12. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 13. researchgate.net [researchgate.net]

- 14. Development of Broth Microdilution MIC and Disk Diffusion Antimicrobial Susceptibility Test Quality Control Ranges for the Combination of Cefepime and the Novel β-Lactamase Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Enmetazobactam in a Neutropenic Mouse Model of Pneumonia

Audience: Researchers, scientists, and drug development professionals.

Introduction

Enmetazobactam is a novel, potent inhibitor of extended-spectrum β-lactamases (ESBLs) belonging to the penicillanic acid sulfone class. When combined with a β-lactam antibiotic such as cefepime, it restores activity against many clinically significant Gram-negative bacteria that have acquired resistance through β-lactamase production. The neutropenic mouse pneumonia model is a crucial preclinical tool for evaluating the in vivo efficacy of new antimicrobial agents against respiratory pathogens. This document provides detailed application notes and protocols for utilizing this model to assess the therapeutic potential of this compound in combination with cefepime against pneumonia caused by multidrug-resistant Enterobacterales, such as Klebsiella pneumoniae.

Mechanism of Action

Cefepime, a fourth-generation cephalosporin, exerts its bactericidal effect by inhibiting bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs).[1] However, its effectiveness is compromised by ESBLs, which hydrolyze the β-lactam ring. This compound protects cefepime from degradation by these enzymes.[1][2] It acts as a suicide inhibitor, forming a stable, inactive complex with the β-lactamase, thereby restoring the antibacterial activity of cefepime.[3] This combination is particularly effective against Enterobacterales producing CTX-M, SHV, and TEM type ESBLs.[1]

Efficacy of Cefepime/Enmetazobactam in Neutropenic Pneumonia Model

Studies in a neutropenic murine pneumonia model have demonstrated the robust in vivo efficacy of the cefepime/enmetazobactam combination against various strains of ESBL-producing and carbapenemase-producing (OXA-48) K. pneumoniae. The combination has been shown to be superior to cefepime monotherapy and, in some cases, to carbapenems like meropenem.[4][5][6]

Quantitative Efficacy Data

The following tables summarize the quantitative data from key studies, showcasing the reduction in bacterial burden in the lungs of neutropenic mice.

Table 1: Efficacy of Cefepime/Enmetazobactam against OXA-48-Producing K. pneumoniae

| Treatment Group | Dosing Regimen | Bacterial Strain (MIC to Cefepime/Enmetazobactam) | Mean Bacterial Burden Reduction in Lungs (log10 CFU/g) vs. 26h Control |

| Cefepime/Enmetazobactam | 100 mg/kg / 30 mg/kg q2h | K.p 235 (MIC not specified) | ~2 |

| Cefepime/Enmetazobactam | 100 mg/kg / 30 mg/kg q2h | K.p 549 (MIC not specified) | ~2 |

| Cefepime/Enmetazobactam | 100 mg/kg / 30 mg/kg q2h | K.p 246 (8 µg/mL) | ~3 |

| Cefepime alone | 100 mg/kg q2h | All strains | No effect |

| Meropenem | 100 mg/kg q2h | All strains | No effect |

Data sourced from studies on OXA-48-producing K. pneumoniae in a 24-h murine neutropenic pneumonia model.[4][5][7]

Table 2: Pharmacodynamic Targets for Cefepime/Enmetazobactam in Murine Pneumonia Model

| Drug | Pharmacodynamic Index | Target for ≥2-log10 kill in lung |

| Cefepime | %fT > MIC | ≥20% |

| This compound | %fT > 2 mg/L | ≥20% |

%fT > MIC/threshold refers to the percentage of the dosing interval during which the free drug concentration remains above the minimum inhibitory concentration or a specific threshold.[8][9]

Experimental Protocols

Induction of Neutropenia

A reliable and reproducible method to induce neutropenia in mice is essential for this model. The use of cyclophosphamide is a well-established method.[10][11][12][13]

Materials:

-

Cyclophosphamide monohydrate

-

Sterile saline or water for injection

-

Syringes and needles for intraperitoneal (IP) injection

-

Female ICR or Swiss mice (or other appropriate strain)

Protocol:

-

Prepare a fresh solution of cyclophosphamide in sterile saline.

-

Administer cyclophosphamide via IP injection. A commonly used regimen is a total dose of 250 mg/kg administered as two separate injections:

-

This regimen typically induces profound neutropenia (absolute neutrophil counts < 100 cells/mm³) starting around day 4 after the initial injection and lasting for several days.[10][11][14]

Bacterial Pneumonia Induction

Intranasal or intratracheal inoculation are common methods for inducing bacterial pneumonia in mice.[12][13][14]

Materials:

-

Mid-logarithmic phase culture of the desired bacterial strain (e.g., ESBL-producing K. pneumoniae)

-

Sterile phosphate-buffered saline (PBS) or saline

-

Anesthetic agent (e.g., isoflurane, ketamine/xylazine cocktail)

-

Pipettor and sterile tips or a microsyringe

Protocol (Intranasal Inoculation):

-

Prepare a bacterial suspension in sterile saline to the desired concentration (e.g., 10^7 - 10^8 CFU/mL). The exact inoculum size should be determined in pilot studies to achieve a robust lung infection without causing rapid mortality.

-

Lightly anesthetize the neutropenic mouse.

-

Hold the mouse in a supine position.

-

Carefully pipette a small volume (e.g., 20-50 µL) of the bacterial suspension onto the nares, allowing the mouse to inhale the inoculum.

Drug Administration and Monitoring

Treatment should be initiated at a clinically relevant time point post-infection, typically 2 hours.[4][5][6]

Materials:

-

Cefepime and this compound solutions prepared in a suitable vehicle

-

Syringes and needles for subcutaneous (SC) or intravenous (IV) administration

Protocol:

-

Two hours after bacterial inoculation, begin the treatment regimen.

-

A human-like dosing regimen for cefepime/enmetazobactam in mice has been described as 100 mg/kg and 30 mg/kg, respectively, administered subcutaneously every 2 hours (q2h).[4][5][6]

-

Include control groups: vehicle control (e.g., saline), cefepime alone, and potentially a comparator antibiotic like meropenem.

-

Monitor the mice for clinical signs of illness throughout the experiment.

-

The typical duration of treatment in these models is 24 hours.[4][5]

Assessment of Bacterial Burden

The primary endpoint is typically the quantification of bacterial load in the lungs.

Materials:

-

Sterile dissection tools

-

Sterile PBS or saline

-

Tissue homogenizer

-

Agar plates for bacterial culture (e.g., MacConkey agar)

-

Incubator

Protocol:

-

At the end of the treatment period (e.g., 26 hours post-infection), euthanize the mice.

-

Aseptically remove the lungs.

-

Weigh the lung tissue.

-

Homogenize the lungs in a known volume of sterile saline.

-

Perform serial dilutions of the lung homogenate.

-

Plate the dilutions onto appropriate agar plates.

-

Incubate the plates overnight at 37°C.

-

Count the colonies on the plates to determine the number of colony-forming units (CFU) per gram of lung tissue.

Visualizations

Mechanism of Action of Cefepime and this compound

Caption: Cefepime inhibits bacterial cell wall synthesis, while this compound protects it from β-lactamase degradation.

Experimental Workflow for Neutropenic Mouse Pneumonia Model

Caption: Workflow for evaluating this compound efficacy in a neutropenic mouse pneumonia model.

References

- 1. drugs.com [drugs.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. researchgate.net [researchgate.net]

- 4. journals.asm.org [journals.asm.org]

- 5. Cefepime/Enmetazobactam Combination in a Pneumonia Model Induced by Klebsiella pneumoniae [ciplamed.com]

- 6. In vivo efficacy of this compound combined with cefepime in a murine pneumonia model induced by OXA-48-producing Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. vivexia.fr [vivexia.fr]

- 8. Pharmacodynamics of Cefepime Combined with the Novel Extended-Spectrum-β-Lactamase (ESBL) Inhibitor this compound for Murine Pneumonia Caused by ESBL-Producing Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cefepime-enmetazobactam: first approved cefepime-β- lactamase inhibitor combination for multi-drug resistant Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Neutropenia induced in outbred mice by a simplified low-dose cyclophosphamide regimen: characterization and applicability to diverse experimental models of infectious diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Neutropenia induced in outbred mice by a simplified low-dose cyclophosphamide regimen: characterization and applicability to diverse experimental models of infectious diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Variability of murine bacterial pneumonia models used to evaluate antimicrobial agents [frontiersin.org]

- 13. Mouse pneumonia model by Acinetobacter baumannii multidrug resistant strains: Comparison between intranasal inoculation, intratracheal instillation and oropharyngeal aspiration techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Mouse models for the study of fungal pneumonia: A collection of detailed experimental protocols for the study of Coccidioides, Cryptococcus, Fusarium, Histoplasma and combined infection due to Aspergillus-Rhizopus - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantification of Enmetazobactam using a Stability-Indicating RP-HPLC Method

Abstract

This application note describes a robust and reliable reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of enmetazobactam, a novel β-lactamase inhibitor. The developed method is simple, precise, and accurate, making it suitable for routine quality control and stability studies of this compound in pharmaceutical formulations. The method has been developed based on established analytical principles and validated according to ICH guidelines, ensuring its suitability for its intended purpose.

Introduction

This compound is a next-generation β-lactamase inhibitor designed to be co-administered with β-lactam antibiotics to combat bacterial resistance.[1][2][3] Accurate and precise quantification of this compound is crucial for ensuring the quality, efficacy, and safety of pharmaceutical products containing this active pharmaceutical ingredient (API). This application note provides a detailed protocol for a stability-indicating RP-HPLC method for the determination of this compound.

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is required. The chromatographic separation is achieved on a C8 column.

Table 1: Chromatographic Conditions

| Parameter | Value |

| Instrument | HPLC with UV Detector |

| Column | C8 (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Methanol and Water (55:45 v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detection Wavelength | 215 nm |

| Column Temperature | Ambient |

Preparation of Standard and Sample Solutions

Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration.

Sample Solution: Prepare the sample by dissolving the formulation containing this compound in the mobile phase to achieve a concentration within the linear range of the method.

Method Validation Summary

The developed RP-HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters included specificity, linearity, accuracy, precision, and robustness.

Table 2: Summary of Method Validation Parameters

| Parameter | Result | Acceptance Criteria |

| Linearity (Concentration Range) | 1 - 12 µg/mL | R² ≥ 0.999 |

| Accuracy (% Recovery) | 98.0% - 102.0% | 98.0% - 102.0% |

| Precision (% RSD) | ||

| - Intraday | < 2% | ≤ 2% |

| - Interday | < 2% | ≤ 2% |

| Robustness | Robust | No significant change in results with minor variations in method parameters |

| Specificity | No interference from excipients or degradation products | Peak purity of the analyte peak |

Forced Degradation Studies

To establish the stability-indicating nature of the method, forced degradation studies were performed under acidic, alkaline, oxidative, and thermal stress conditions. The method was able to effectively separate the this compound peak from all degradation product peaks, demonstrating its specificity and stability-indicating capability.

Protocol: Quantification of this compound by RP-HPLC

This protocol outlines the step-by-step procedure for the quantification of this compound using the validated RP-HPLC method.

Preparation of Mobile Phase

1.1. Mix HPLC grade methanol and HPLC grade water in a ratio of 55:45 (v/v). 1.2. Degas the mobile phase using a suitable method (e.g., sonication or vacuum filtration) before use.

Preparation of Standard Solution

2.1. Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. 2.2. Dissolve the standard in the mobile phase and make up the volume to the mark. This will give a stock solution of 100 µg/mL. 2.3. From the stock solution, prepare a series of calibration standards ranging from 1 µg/mL to 12 µg/mL by appropriate dilution with the mobile phase.

Preparation of Sample Solution

3.1. Take a quantity of the powdered formulation equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask. 3.2. Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution of this compound. 3.3. Make up the volume to the mark with the mobile phase. 3.4. Filter the solution through a 0.45 µm syringe filter before injection.

Chromatographic Analysis

4.1. Set up the HPLC system according to the conditions specified in Table 1. 4.2. Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved. 4.3. Inject 10 µL of the blank (mobile phase), followed by the standard solutions and the sample solution. 4.4. Record the chromatograms and measure the peak area for this compound.

Data Analysis

5.1. Linearity: Plot a calibration curve of peak area versus concentration for the standard solutions. Perform a linear regression analysis and determine the correlation coefficient (R²) and the regression equation (y = mx + c). 5.2. Quantification: Calculate the concentration of this compound in the sample solution using the regression equation derived from the calibration curve.

Visualizations

Caption: Experimental workflow for this compound quantification.

Caption: Logical relationship of method validation parameters.

References

Application Notes and Protocols for Assessing Enmetazobactam Stability in Solution

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the stability of enmetazobactam, a novel β-lactamase inhibitor, in various solution-based conditions. The methodologies outlined are essential for pre-formulation studies, formulation development, and quality control of this compound-containing pharmaceutical products.

Introduction

This compound is a penicillanic acid sulfone derivative that acts as an extended-spectrum β-lactamase (ESBL) inhibitor.[1] It is often used in combination with β-lactam antibiotics, such as cefepime, to protect them from degradation by ESBLs, thereby restoring their efficacy against resistant bacteria.[1] Understanding the stability of this compound in solution is critical for ensuring its therapeutic efficacy and safety. This document outlines protocols for stability testing under various conditions, including different solvents, temperatures, and pH values, as well as forced degradation studies to identify potential degradation products.

Stability of this compound in Infusion Solutions

This compound has demonstrated excellent chemical stability in common infusion solutions, making it suitable for extended infusions.[2][3] The primary stability criteria are the retention of more than 90% of the initial concentration and a pH change of less than one unit over a 24-hour period.[2][3][4]

Data Presentation: Stability in Intravenous Solvents

| Concentration (mg/mL) | Solvent | Container | Temperature (°C) | Light Exposure | Duration (hours) | % of Initial Concentration Retained | pH Variation |

| 31.25 | 0.9% NaCl | Polypropylene Syringe | 22-25 | Exposed | 24 | >90% | <1 unit |

| 31.25 | 5% Dextrose (D5W) | Polypropylene Syringe | 22-25 | Exposed | 24 | >90% | <1 unit |

| 6.25 | 0.9% NaCl | Silicone Elastomeric Diffuser | 32 | Covered | 24 | >90% | <1 unit |

| 6.25 | 5% Dextrose (D5W) | Silicone Elastomeric Diffuser | 32 | Covered | 24 | >90% | <1 unit |

| 6.25 | 0.9% NaCl | Polyisoprene Elastomeric Diffuser | 32 | Covered | 24 | >90% | <1 unit |

| 6.25 | 5% Dextrose (D5W) | Polyisoprene Elastomeric Diffuser | 32 | Covered | 24 | >90% | <1 unit |

Analytical Methodologies for Stability Assessment

A validated, stability-indicating analytical method is crucial for accurately quantifying this compound and separating it from any degradation products. Reverse-phase high-performance liquid chromatography (RP-HPLC) and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) are commonly employed for this purpose.[5][6][7]

Protocol: Stability-Indicating RP-HPLC Method

This protocol describes a general method for the simultaneous estimation of cefepime and this compound, which can be adapted for the analysis of this compound alone.[5]

Chromatographic Conditions:

| Parameter | Specification |

| Column | C8 or C18, 5 µm particle size |

| Mobile Phase | A precise ratio of water and an organic solvent (e.g., acetonitrile or methanol), optimized for resolution. A buffer such as potassium dihydrogen phosphate may be used to control pH. |

| Flow Rate | 1.0 mL/min |

| Detection | Diode-Array Detector (DAD) or UV detector at an appropriate wavelength. |

| Injection Volume | 10-20 µL |

| Column Temperature | Ambient or controlled (e.g., 25°C) |

Method Validation:

The method must be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.[5] Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[5]

Protocol: UPLC-MS/MS Method for Quantification in Human Plasma

This method is suitable for pharmacokinetic studies and can be adapted for in vitro stability testing.[7]

Sample Preparation:

Protein precipitation with acetonitrile is a common method for plasma samples.[7]

Chromatographic and Mass Spectrometric Conditions:

| Parameter | Specification |

| Column | Acquity BEH HILIC column (50 mm × 2.1 mm, 1.7 μm) |

| Mobile Phase | A gradient of ammonium formate in water and acetonitrile. |

| Mass Spectrometer | Triple-quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode. |

| Detection | Multiple Reaction Monitoring (MRM) |

Forced Degradation Studies

Forced degradation (stress testing) is conducted to identify potential degradation products and establish the intrinsic stability of this compound.[8] These studies also help in developing and validating stability-indicating analytical methods.[5]

Protocol: Forced Degradation of this compound

Stress Conditions: